molecular formula C6H10N4 B13328679 (1-Allyl-1H-1,2,3-triazol-4-yl)methanamine

(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13328679
M. Wt: 138.17 g/mol
InChI Key: NFHRRGLEQJEVHL-UHFFFAOYSA-N
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Description

(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an allyl group attached to the nitrogen atom at position 1 of the triazole ring. The methanamine group is attached to the carbon atom at position 4 of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Allyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:

    Preparation of Azide: The starting material, an azide, is prepared by reacting an appropriate amine with sodium azide.

    Preparation of Alkyne: The alkyne is prepared by deprotonating a terminal alkyne with a strong base such as sodium hydride or potassium tert-butoxide.

    CuAAC Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethylformamide (DMF) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1-Allyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The allyl group can also enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound with a similar triazole ring structure.

    1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: A similar compound with a benzyl group instead of an allyl group.

    1-(4-Methyl-1H-1,2,3-triazol-4-yl)methanamine: A similar compound with a methyl group instead of an allyl group.

Uniqueness

(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the allyl group, which can enhance its reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(1-Allyl-1H-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a well-known method for creating triazole derivatives. The structural features of triazoles contribute significantly to their biological activities due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, a derivative of this compound was shown to have high efficacy against several cancer cell lines including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) with IC50 values comparable to established chemotherapeutic agents like cisplatin and doxorubicin .

The anticancer activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound alters the expression of apoptosis-related genes such as BCL-2 and BAX, leading to a favorable BCL-2/BAX ratio that promotes cell death in cancerous cells .
  • Cell Cycle Regulation : It enhances the transcriptional activity of cell cycle regulators like P53 and P21, which are crucial for controlling cell proliferation .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. A study synthesized a series of triazole-linked compounds that demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens while showing low toxicity to normal human cells .

Efficacy Against Pathogens

The antimicrobial efficacy varies based on structural modifications. For example:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Triazole AMRSA8 µg/mL
Triazole BE. coli16 µg/mL
Triazole CPseudomonas aeruginosa32 µg/mL

These results indicate that specific substitutions on the triazole ring can enhance antimicrobial potency .

Case Studies

Several case studies highlight the biological activities of triazole derivatives:

  • Anticancer Study : In vitro studies using the MDA-MB-231 cell line showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Antimicrobial Evaluation : A series of synthesized triazoles were tested against various bacterial strains. The results indicated that modifications at the allyl position significantly influenced antimicrobial activity, with some derivatives achieving MIC values lower than those of traditional antibiotics .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(1-prop-2-enyltriazol-4-yl)methanamine

InChI

InChI=1S/C6H10N4/c1-2-3-10-5-6(4-7)8-9-10/h2,5H,1,3-4,7H2

InChI Key

NFHRRGLEQJEVHL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(N=N1)CN

Origin of Product

United States

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